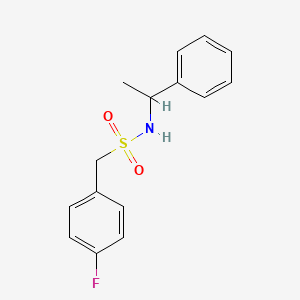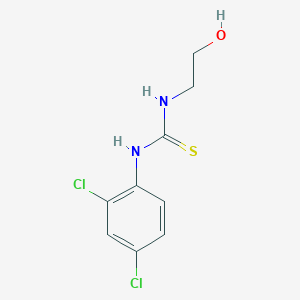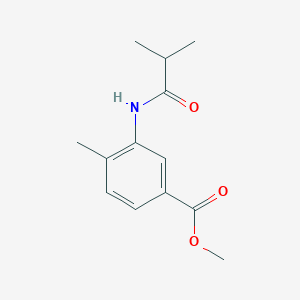
1-(4-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The compound can be synthesized through reactions involving fluorinated derivatives and α,β-unsaturated aldehydes or ketones. Highly enantioselective addition reactions catalyzed by secondary amines or chiral bifunctional organocatalysts have been reported to yield fluorinated derivatives efficiently (Kamlar et al., 2010). Such reactions provide insights into the synthesis of 1-(4-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide and its analogs.
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been elucidated using X-ray diffraction and spectroscopic methods. The geometry and electronic structure of these compounds have significant implications for their reactivity and physical properties (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse. Enantioselective conjugate addition reactions and vicarious nucleophilic substitutions highlight the compound's reactivity towards various nucleophiles and electrophiles. These reactions are crucial for modifying the compound's structure and enhancing its utility in synthetic applications (Moon et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different solvents and conditions, impacting its applications in material science and organic synthesis.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are governed by the functional groups present in this compound. Studies on related compounds provide insights into the chemical behavior and potential transformations of this compound under different conditions (Prakash et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(1-phenylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-12(14-5-3-2-4-6-14)17-20(18,19)11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZPGZYEXQBNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4686807.png)
![2-[(cyclohexylmethyl)amino]butan-1-ol hydrochloride](/img/structure/B4686814.png)
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B4686817.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4686821.png)

![2-[(4,6-dianilino-1,3,5-triazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4686853.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4686858.png)
![N-(2-chlorophenyl)-4-(2-{[(2-furylmethyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4686864.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4686866.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B4686871.png)
![5-bromo-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B4686882.png)

![3-{5-[2-(allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4686895.png)
